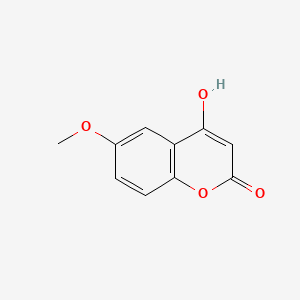

4-Hydroxy-6-methoxycoumarin

描述

Overview of Coumarin (B35378) Chemistry and Biological Relevance in Academic Contexts

Coumarins are a significant class of naturally occurring heterocyclic compounds, structurally defined by a benzopyran-2-one core. smolecule.comfrontiersin.org This scaffold is synthesized in nature through the shikimic acid pathway and is widely distributed in plants, fungi, and bacteria. frontiersin.orgmdpi.com In the realm of chemistry, coumarins are recognized for their versatile structure, which allows for a variety of chemical modifications, leading to a vast library of derivatives with diverse physicochemical properties. frontiersin.orgunimi.it The unique chemical architecture of coumarins, featuring a benzene (B151609) ring fused to an α-pyrone ring, facilitates interactions with numerous biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions. frontiersin.orgunimi.it

The biological relevance of coumarins is extensive and well-documented in academic research. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. frontiersin.orgunimi.itjapsonline.com Several coumarin derivatives have received approval for clinical use, underscoring their therapeutic potential. frontiersin.org The diverse biological activities have made this class of heterocyclic compounds a subject of continuous interest for medicinal chemists. frontiersin.orgfrontiersin.org

Significance of 4-Hydroxy-6-methoxycoumarin within the Coumarin Scaffold for Research

Within the broad family of coumarins, this compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a hydroxyl group at the 4-position and a methoxy (B1213986) group at the 6-position on the coumarin ring are key to its research significance. smolecule.com The 4-hydroxy group is a critical feature, as it is known to be a minimal requirement for the anticoagulant activity observed in some coumarin derivatives. japsonline.com This functional group also confers weakly acidic properties to the molecule. japsonline.com

The methoxy group at the 6-position enhances the lipophilicity of the compound, which can influence its absorption and distribution within biological systems. smolecule.com This specific substitution pattern has been the focus of research to explore its unique biological activities compared to other coumarin derivatives. smolecule.com Studies have indicated that this compound exhibits notable anti-inflammatory and antioxidant properties. smolecule.com

Research Trajectories and Interdisciplinary Importance of the Chemical Compound

The distinct characteristics of this compound have spurred a range of research trajectories across multiple scientific disciplines. In medicinal chemistry and pharmacology, research is actively exploring its potential as a therapeutic agent. Studies have demonstrated its anti-inflammatory effects through the suppression of key signaling pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). smolecule.com This has led to investigations into its potential for treating inflammatory conditions. smolecule.com

The compound's antioxidant properties are also a significant area of research. smolecule.com Furthermore, there is growing interest in its application in other fields. For instance, its influence on melanogenesis suggests potential applications in cosmetics and dermatology for addressing pigmentation-related conditions. smolecule.com In the field of organic synthesis, this compound serves as a versatile precursor for generating other complex molecules. smolecule.com Its ability to participate in reactions like the Knoevenagel condensation makes it a valuable tool for creating novel chemical entities. smolecule.com The interdisciplinary importance of this compound is evident in its diverse applications, from potential pharmaceuticals to agricultural and cosmetic uses. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 13252-84-1 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 4-hydroxy-6-methoxychromen-2-one |

| Melting Point | 268-270 °C |

This table is based on data from multiple sources. smolecule.comindofinechemical.comuni.lu

Table 2: Investigated Research Applications of this compound

| Research Area | Investigated Application/Effect |

| Pharmacology | Anti-inflammatory, Antioxidant, Antimalarial, Antimicrobial, Antitumor |

| Cosmetics | Potential to enhance melanin (B1238610) production (melanogenesis) |

| Organic Synthesis | Precursor for the synthesis of other chemical compounds |

| Agriculture | Potential use as a natural pesticide or herbicide |

This table is based on data from a comprehensive source. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-9-7(4-6)8(11)5-10(12)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXXRRQBVLINPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715616 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-84-1 | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxy 6 Methoxycoumarin and Its Derivatives

Direct Synthesis Approaches from Precursors

Direct synthesis methods provide efficient pathways to the 4-hydroxy-6-methoxycoumarin core by assembling it from readily available chemical precursors. These approaches include modifying existing coumarin (B35378) structures or constructing the heterocyclic system in a single, streamlined process.

Utilizing 4-Hydroxycoumarin (B602359) Derivatives in Methylation Reactions

The synthesis of this compound can be achieved through the methylation of a corresponding polyhydroxylated coumarin precursor. While direct methylation of 4,6-dihydroxycoumarin (B1493919) is a logical approach, many synthetic strategies involve building the methoxy-substituted ring first and then forming the coumarin structure.

However, the 4-hydroxyl group of a coumarin is reactive and can undergo methylation. For instance, the methylation of 3-acetyl-4-hydroxycoumarin with diazomethane (B1218177) in the presence of triethylamine (B128534) has been reported to yield 3-acetyl-4-methoxycoumarin. arabjchem.org This principle of O-methylation is a fundamental functionalization reaction for the 4-hydroxycoumarin scaffold.

One-Pot Synthetic Strategies for Coumarin Nucleus Construction

One-pot, multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials. nih.gov Several MCRs have been developed for the synthesis of functionalized 4-hydroxycoumarin derivatives. nih.govnih.gov These reactions often proceed under catalyst-free conditions and may be enhanced by microwave irradiation, which can lead to higher yields and shorter reaction times. nih.govnih.gov

A notable example is the three-component domino reaction involving 4-hydroxycoumarin, phenylglyoxal, and an aminocyclopent-2-enone or aminofuran-2(5H)-one. nih.gov This method provides a concise and efficient route to 3-functionalized 4-hydroxycoumarins. nih.gov Similarly, unsymmetrical bis(4-hydroxycoumarin-3-yl)methanes can be synthesized in a one-pot procedure by reacting 4-hydroxycoumarin, an aldehyde, and a secondary amine to form an intermediate, which then reacts with a second, different 4-hydroxycoumarin derivative. thieme-connect.com

| Reaction Type | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component domino reaction | 4-hydroxycoumarin, phenylglyoxal, 3-arylaminocyclopent-2-enone | Catalyst-free, microwave irradiation | 3-Functionalized 4-hydroxycoumarin | nih.gov |

| One-pot, two-step synthesis | 4-hydroxycoumarin, aldehyde, secondary amine, then a second 4-hydroxycoumarin derivative | Step 1: r.t.; Step 2: Reflux in MeCN | Unsymmetrical bis(4-hydroxycoumarin-3-yl)methane | thieme-connect.com |

| Three-component reaction | α,β-unsaturated aldehydes, 6-aminouracils, cyclic 1,3-diketones (e.g., 4-hydroxycoumarin) | FeCl3·6H2O catalyst, microwave irradiation | Pyrimidine-fused derivatives | researchgate.net |

Radical Cascade Reactions in this compound Formation

Radical cascade reactions represent a modern and powerful strategy for synthesizing and functionalizing coumarin compounds. benthamdirect.comscilit.comresearchgate.net These methods offer advantages over traditional noble metal-catalyzed or high-temperature cyclizations and align with the principles of green chemistry. benthamdirect.comingentaconnect.com The design of alkenes or alkynes as radical acceptors in cascade reactions provides a robust approach to coumarin molecules. benthamdirect.comscilit.comresearchgate.net

While direct synthesis of the this compound core via a radical cascade is less common, these reactions are extensively used to introduce functional groups at the C3 position. For example, silver-catalyzed radical cascade cyclization reactions can be used to produce related chroman-4-ones from 4-hydroxycoumarin precursors. smolecule.com More recent advancements include visible-light-mediated radical reactions, which allow for the synthesis of complex coumarin derivatives under mild, metal-free conditions. researchgate.netrsc.org A photo-induced multicomponent reaction, for instance, can initiate a radical sulfonylation and cascade cyclization of 4-(allylamino)-3-cyanocoumarins to afford sulfonylated pyrido[3,2-c]coumarin derivatives efficiently. rsc.org

Knoevenagel Condensation Applications in Derivative Synthesis

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and is widely applied in the synthesis of coumarin derivatives. mdpi.comresearchgate.net The reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a base like piperidine (B6355638) or pyridine (B92270). mdpi.com

In the context of this compound, this reaction is primarily used for the synthesis of derivatives rather than the core itself. For example, 4-hydroxycoumarins can be used to generate α-methylenechromanes and other derivatives via a Knoevenagel-type reaction, showcasing their versatility in synthesis. smolecule.com The reaction can be part of a domino sequence; for instance, a domino amination-Knoevenagel condensation approach can be used to access new coumarin derivatives from 4-chloro-3-formylcoumarins. tandfonline.comnih.gov The use of ionic liquids as both solvent and catalyst has been shown to accelerate Knoevenagel condensations, making the process more environmentally benign and simplifying product work-up. mdpi.comresearchgate.net

Acylation Reactions and their Role in Functionalization

Acylation is a key method for the functionalization of the 4-hydroxycoumarin nucleus, with reactions possible at either the C3 position (C-acylation) or the 4-hydroxyl group (O-acylation). sciepub.comsciepub.com The regioselectivity of the reaction is highly dependent on the reaction conditions and reagents used.

Direct C-acylation at the C3 position is commonly achieved by reacting 4-hydroxycoumarin with an acyl chloride or an acid anhydride. arabjchem.orgarabjchem.org The reaction with long-chain acyl chlorides, for example, can be performed in pyridine with a catalytic amount of piperidine to yield 3-acyl-4-hydroxycoumarins. sciepub.com In contrast, O-acylation occurs at the 4-hydroxyl group, often using an acyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as methylene chloride. arabjchem.org The resulting 4-acyloxycoumarin can serve as an intermediate that can be rearranged to a C-acylated product. arabjchem.org

| Reaction Type | Reagents | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| C-Acylation | Acetic anhydride | Phosphorous oxychloride | 3-Acetyl-4-hydroxycoumarin | arabjchem.orgarabjchem.org |

| C-Acylation | Long-chain acyl chlorides | Piperidine (cat.) in Pyridine | 3-Acyl-4-hydroxycoumarins | sciepub.com |

| O-Acylation | Acetyl chloride | Triethylamine in Methylene Chloride | 4-Acetoxycoumarin | arabjchem.org |

Pechmann Condensation and its Variants for Coumarin Synthesis

The Pechmann condensation is a classical and widely used method for the synthesis of coumarins. nih.gov The reaction involves the condensation of a phenol (B47542) with a β-ketoester or malonic acid under acidic conditions. nih.govchemicalbook.com To synthesize a 6-methoxy substituted coumarin, a methoxy-substituted phenol is the required precursor.

For the synthesis of 4-hydroxy-6-methylcoumarin (B576822) (a close analogue), a general procedure involves heating p-cresol (B1678582) (a phenol) with malonic acid in the presence of anhydrous zinc chloride (ZnCl2) and phosphorus oxychloride (POCl3). chemicalbook.com This method can be adapted for this compound by starting with 4-methoxyphenol. Variants of the Pechmann reaction have been developed to improve yields and broaden the substrate scope. For instance, 4-(2-fluorophenyl)-7-methoxycoumarin was synthesized via a Pechmann reaction between 3-methoxyphenol (B1666288) and a fluorinated β-keto ester. nih.govbeilstein-journals.org The reaction conditions can be modified using various acid catalysts to optimize the synthesis of specific coumarin derivatives. beilstein-journals.org

Stereoselective Synthesis of 4-Hydroxycoumarin Analogs

The chiral nature of many biologically active molecules necessitates synthetic strategies that can control the three-dimensional arrangement of atoms. Stereoselective synthesis of 4-hydroxycoumarin analogs has become a critical area of research, with a focus on producing enantiomerically pure compounds.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives. nih.gov Chiral catalysts, such as those derived from cinchona alkaloids and amino acids, have been successfully employed to induce stereoselectivity in various reactions. nih.govbeilstein-journals.org For instance, the Michael addition of 4-hydroxycoumarins to α,β-unsaturated compounds is a key C-C bond-forming reaction that can be rendered stereoselective. jcsp.org.pk The use of chiral organocatalysts, like 9-amino-9-deoxyepiquinine, has facilitated the synthesis of chiral coumarin derivatives with enantioselectivities ranging from 24-95%. jcsp.org.pk

One notable approach involves the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, catalyzed by a chiral primary amino amide, to produce warfarin (B611796) and its analogs with moderate enantioselectivity. semanticscholar.org Another strategy utilizes dual catalysis, combining a cinchona primary amine derivative and a silver salt, to achieve a Michael addition/hydroalkoxylation cascade, yielding functionalized coumarins in good yields and excellent enantioselectivities (up to 99% ee). beilstein-journals.org

The key to these stereoselective syntheses often lies in the formation of a transient chiral intermediate. For example, in a reaction catalyzed by 9-amino-9-deoxyepiquinine, the catalyst reacts with the substrate to form a chiral iminium ion. The subsequent nucleophilic attack by 4-hydroxycoumarin occurs preferentially from one face of this intermediate, leading to an excess of one enantiomer of the product. jcsp.org.pk

Table 1: Examples of Stereoselective Synthesis of 4-Hydroxycoumarin Analogs

| Reactants | Catalyst/Method | Product Type | Enantiomeric Excess (ee) | Yield | Citation |

| 4-Hydroxycoumarin, Dibenzylideneacetones | 9-Amino-9-deoxyepiquinine | Chiral Coumarin Derivatives | 24-95% | - | jcsp.org.pk |

| 4-Hydroxycoumarin, α,β-Unsaturated Ketones | Chiral Primary Amino Amide | Warfarin Analogs | Up to 56% | 86% | semanticscholar.org |

| 4-Hydroxycoumarin, α,β-Unsaturated Aldehydes | Cinchona Primary Amine Derivative & Silver Carbonate | Functionalized Coumarins | Up to 99% | Up to 91% | beilstein-journals.org |

| 4-Hydroxycoumarin, Cyclic Enones | In situ formed Organocatalyst | Polycyclic Pyranocoumarin Derivatives | Up to 97% | High | nih.govbeilstein-journals.orgsemanticscholar.org |

| 4-Hydroxycoumarin, Aromatic Imines | Cupreine (Cinchona Alkaloid) | α-Benzylaminocoumarins | - | Good | nih.govbeilstein-journals.org |

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic reagents, renewable resources, and energy-efficient methods.

Catalytic approaches are central to green synthesis. The use of catalysts, particularly those that are recyclable and operate under mild conditions, can significantly reduce waste and energy consumption. For instance, molecular iodine has been employed as an efficient and inexpensive catalyst for the synthesis of biscoumarins in ethanol (B145695), a green solvent. researchgate.net This method offers high yields (80-94%) and short reaction times, especially when combined with ultrasound or microwave irradiation. researchgate.net

Solvent-free reaction conditions represent another significant advancement in green synthesis. Ball-milling, a mechanochemical technique, has been used for the one-pot, three-component synthesis of coumarin hydrazones from 4-hydroxycoumarins without the need for any catalysts or solvents. rsc.org This method is not only environmentally friendly but also offers high yields in very short reaction times. rsc.org

The use of heterogeneous catalysts, such as zinc ferrite (B1171679) (ZnFe2O4) nanoparticles, is also gaining traction. jsynthchem.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. jsynthchem.com Other green approaches include the use of reusable solid acid catalysts and carrying out reactions in aqueous media. arabjchem.orgclockss.org For example, the synthesis of α,α-bis(4-hydroxycoumarin-3-yl)toluene derivatives has been achieved in an ethanol/water mixture using a sulfonic acid functionalized nanoporous silica (B1680970) catalyst. clockss.org

Copper-catalyzed reactions have also shown promise in the synthesis of coumarin derivatives due to the low toxicity and cost-effectiveness of copper complexes. encyclopedia.pubmdpi.com These reactions can be used to form various C-C and C-heteroatom bonds, providing access to a wide range of functionalized coumarins.

Table 2: Green Chemistry Approaches in the Synthesis of 4-Hydroxycoumarin Derivatives

| Method | Catalyst/Conditions | Key Advantages | Citation |

| Ultrasound/Microwave Assisted Synthesis | Molecular Iodine in Ethanol | High yields, short reaction times, green solvent | researchgate.net |

| Ball-Milling | Catalyst- and solvent-free | Environmentally benign, high yields, rapid | rsc.org |

| Heterogeneous Catalysis | ZnFe2O4 Nanoparticles | Recyclable catalyst, solvent-free, cost-effective | jsynthchem.com |

| Aqueous Media Synthesis | Sulfonic acid functionalized nanoporous silica in EtOH/H2O | Use of green solvent, high yields | clockss.org |

| Copper Catalysis | Copper Complexes | Low toxicity, cost-effective | encyclopedia.pubmdpi.com |

Biosynthetic Pathways and Natural Occurrence Research of Coumarins

Shikimic Acid Pathway and Phenylalanine Metabolism in Coumarin (B35378) Biosynthesis

The journey to synthesizing coumarins begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms that is absent in animals. hebmu.edu.cn This pathway is responsible for producing the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. hebmu.edu.cn Phenylalanine, in particular, serves as the primary precursor for the vast array of phenylpropanoid compounds, including coumarins. frontiersin.orgresearchgate.netmdpi.com

The initial and committing step in the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. frontiersin.orgpeerj.com This reaction is a critical juncture, directing carbon flow from primary metabolism into the synthesis of a multitude of secondary metabolites. frontiersin.org Following this, a series of enzymatic reactions, including hydroxylations and methylations, modify the cinnamic acid core, leading to various coumarin derivatives. researchgate.net The general phenylpropanoid pathway provides the essential precursors, such as cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA, which are then channeled into the specific branch pathways of coumarin biosynthesis. frontiersin.orgpeerj.com

The biosynthesis of coumarins is thus fundamentally derived from the shikimic acid pathway, which provides the initial aromatic building block in the form of phenylalanine. thieme-connect.comcdnsciencepub.com This connection underscores the integration of primary and secondary metabolism in plants for the production of specialized compounds.

Enzymatic Conversions in Hydroxylated Coumarin Biosynthesis

The diversification of the coumarin structure is largely achieved through the action of specific enzymes that introduce hydroxyl and methoxy (B1213986) groups onto the benzopyrone nucleus. These enzymatic steps are crucial for the biosynthesis of compounds like 4-hydroxy-6-methoxycoumarin.

Role of Cytochrome P450 Enzymes (e.g., Cinnamate 4-Hydroxylase)

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a pivotal role in the biosynthesis of various plant secondary metabolites, including coumarins. researchgate.netuok.edu.inoup.com One of the key enzymes in the general phenylpropanoid pathway is cinnamate 4-hydroxylase (C4H) , a CYP450 enzyme belonging to the CYP73A family. uok.edu.inoup.com C4H catalyzes the hydroxylation of cinnamic acid at the 4-position to produce p-coumaric acid. frontiersin.orgoup.com This step is essential as p-coumaric acid serves as a precursor for a wide range of compounds, including many hydroxylated coumarins. oup.com

The ortho-hydroxylation of cinnamic acid derivatives is a critical and often rate-limiting step in the formation of the coumarin lactone ring. frontiersin.orguok.edu.in While the enzymes responsible for this specific ortho-hydroxylation have been elusive for some time, it is hypothesized that they are likely labile CYP450 enzymes. researchgate.netuok.edu.in

Involvement of 2-Oxoglutarate-Dependent Dioxygenases (2OGD)

Recent research has highlighted the critical role of 2-oxoglutarate-dependent dioxygenases (2OGDs) in the ortho-hydroxylation step of simple coumarin biosynthesis. frontiersin.orgresearchgate.net These enzymes represent a key branching point from the lignin (B12514952) biosynthetic pathway. researchgate.net

For instance, the enzyme feruloyl-CoA 6'-hydroxylase (F6'H) , a type of 2OGD, catalyzes the ortho-hydroxylation of feruloyl-CoA to produce 6'-hydroxyferuloyl-CoA. frontiersin.orgnih.gov This intermediate can then undergo further reactions to form scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin). frontiersin.orgnih.gov In Arabidopsis thaliana, the F6'H1 enzyme specifically acts on feruloyl-CoA. frontiersin.org Another 2OGD, p-coumaroyl CoA 2'-hydroxylase (C2'H) , has been identified in Ruta graveolens and can convert p-coumaroyl-CoA into umbelliferone (B1683723) (7-hydroxycoumarin). nih.gov Some of these enzymes exhibit dual specificity; for example, the C2'H from Ruta graveolens can act on both feruloyl-CoA and p-coumaroyl-CoA. researchgate.netnih.gov

The hydroxylation of scopoletin at the C-8 position to form fraxetin (B1674051) is catalyzed by another 2OGD enzyme, scopoletin 8-hydroxylase (S8H) . frontiersin.orgnih.gov This demonstrates the recurring involvement of 2OGDs in the functionalization of the coumarin core.

Coumarin Synthase (COSY) and Scopoletin (7-hydroxy-6-methoxycoumarin) Formation

Following the ortho-hydroxylation of a cinnamoyl-CoA precursor by a 2OGD enzyme, the resulting intermediate must undergo trans-cis isomerization and subsequent lactonization to form the characteristic coumarin ring. researchgate.netnih.gov While this can occur spontaneously, especially in the presence of light, a dedicated enzyme, coumarin synthase (COSY) , has been discovered to efficiently catalyze this two-step reaction. frontiersin.orgnih.govbiorxiv.org

COSY, a member of the BAHD acyltransferase family, is particularly important for coumarin biosynthesis in plant tissues shielded from light, such as roots. biorxiv.orgresearchgate.net It significantly enhances the efficiency of scopoletin formation from 6'-hydroxyferuloyl-CoA. frontiersin.orgfrontiersin.org The overexpression of both F6'H1 and COSY in Arabidopsis has been shown to lead to the overproduction of scopoletin. nih.gov COSY can also catalyze the formation of umbelliferone and esculetin (B1671247) from their respective ortho-hydroxycinnamoyl-CoA precursors. researchgate.netfrontiersin.org

The formation of scopoletin, a methoxy-substituted coumarin, relies on the precursor feruloyl-CoA, which is derived from caffeoyl-CoA through the action of caffeoyl-CoA O-methyltransferase (CCoAOMT) . nih.gov

Isolation Methodologies from Natural Sources for Methoxy-substituted Coumarins

The extraction and isolation of methoxy-substituted coumarins from plant material involve various chromatographic techniques, leveraging the physicochemical properties of these compounds.

Simple coumarins, including methoxy-substituted derivatives, are typically crystalline substances that are soluble in organic solvents like ethanol (B145695), methanol, chloroform, and diethyl ether. researchgate.net This solubility profile guides the choice of solvents for initial extraction. researchgate.net

A common approach involves the following steps:

Extraction : Plant material is typically extracted with solvents such as ethanol, methanol, benzene (B151609), or chloroform. researchgate.net For furanocoumarins, which are structurally related to simple coumarins, petroleum ether has been found to yield good results. researchgate.net Soxhlet extraction is often considered an accurate method for exhaustive extraction. researchgate.net

Fractionation : The crude extract is then subjected to fractionation using column chromatography. researchgate.net Common adsorbents include silica (B1680970) gel and aluminum oxide. researchgate.net A gradient of solvents with increasing polarity is typically used for elution. For instance, a sequence of hexane, chloroform, and ethanol can be employed to separate compounds based on their polarity. researchgate.net

Purification : Further purification of the isolated fractions is often achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Recrystallization can also be used for crystalline compounds. researchgate.net

Modern analytical techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable for the structural elucidation and identification of the isolated coumarins. samipubco.com

Table 1: Key Enzymes in Coumarin Biosynthesis

| Enzyme | Abbreviation | Function | Enzyme Class |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | Lyase |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450 |

| Feruloyl-CoA 6'-hydroxylase | F6'H | ortho-hydroxylates feruloyl-CoA | 2-Oxoglutarate-Dependent Dioxygenase |

| p-Coumaroyl CoA 2'-hydroxylase | C2'H | ortho-hydroxylates p-coumaroyl-CoA | 2-Oxoglutarate-Dependent Dioxygenase |

| Scopoletin 8-hydroxylase | S8H | Hydroxylates scopoletin to fraxetin | 2-Oxoglutarate-Dependent Dioxygenase |

| Coumarin synthase | COSY | Catalyzes trans-cis isomerization and lactonization | Acyltransferase |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA | Methyltransferase |

Investigative Studies on the Pharmacological and Biological Activities

Anti-inflammatory Research Perspectives

The compound 4-Hydroxy-6-methoxycoumarin has been the subject of research for its potential anti-inflammatory properties. Studies have delved into its mechanisms of action, revealing a multi-faceted approach to mitigating inflammatory responses at the cellular level.

Modulation of NF-κB Signaling Pathways in Macrophages

Research indicates that this compound can suppress the nuclear factor kappa B (NF-κB) signaling pathway in macrophages. smolecule.com This is a crucial finding, as the NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

One study demonstrated that a related compound, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), exerts its anti-inflammatory effects by downregulating NF-κB activation. nih.govresearchgate.netnih.gov It achieves this by suppressing the degradation of the inhibitor of nuclear factor kappa B alpha (IκBα) in macrophages. nih.govresearchgate.netnih.gov Under normal conditions, IκBα binds to NF-κB, keeping it inactive in the cytoplasm. frontiersin.org Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. frontiersin.orgmdpi.com By preventing IκBα degradation, 4H-7MTC effectively blocks this cascade. nih.govresearchgate.netnih.gov

Similarly, other coumarin (B35378) derivatives, such as 6,7-dihydroxy-4-methylcoumarin and isoscopoletin, have also been shown to inhibit the NF-κB pathway, highlighting a common mechanistic trend within this class of compounds. grafiati.commedchemexpress.commedchemexpress.com

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

In addition to its effects on NF-κB, this compound has been shown to inhibit mitogen-activated protein kinase (MAPK) signaling pathways. smolecule.com The MAPK pathways are another critical set of signaling cascades that regulate a wide range of cellular processes, including inflammation.

Specifically, research on 4-hydroxy-7-methoxycoumarin (4H-7MTC) revealed that it decreased the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK. nih.govnih.gov Phosphorylation is a key step in the activation of these kinases. By inhibiting the phosphorylation of ERK1/2 and JNK, the compound effectively dampens the inflammatory signals transmitted through these pathways. Other coumarin derivatives, including 6-methylcoumarin (B191867) and 7,8-dimethoxycoumarin, have also demonstrated anti-inflammatory activity through the inhibition of MAPK signaling pathways. mdpi.com

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX-2) Expression

A key outcome of the inhibition of NF-κB and MAPK signaling is the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). smolecule.com These enzymes are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.

Studies have consistently shown that 4-hydroxy-7-methoxycoumarin (4H-7MTC) strongly decreases the expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.govresearchgate.netnih.govscispace.com This reduction in enzyme expression leads to a subsequent decrease in the production of NO and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.netnih.govscispace.com The ability of various coumarin derivatives to suppress iNOS and COX-2 expression appears to be a common feature contributing to their anti-inflammatory effects. jst.go.jp

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

The inflammatory response is orchestrated by a variety of signaling molecules, including pro-inflammatory cytokines. Research has demonstrated that this compound can suppress the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). smolecule.com

In studies using LPS-stimulated macrophages, 4-hydroxy-7-methoxycoumarin (4H-7MTC) was found to significantly reduce the production of TNF-α, IL-1β, and IL-6. nih.govresearchgate.netnih.govscispace.com This suppression of cytokine production is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com By reducing the levels of these potent inflammatory mediators, the compound can help to control the inflammatory cascade. Other coumarins, such as fraxetin (B1674051) and 4-hydroxycoumarin (B602359), have also been shown to reduce levels of these pro-inflammatory cytokines in various experimental models. caymanchem.commdpi.comnih.govresearchgate.net

Application of In Vitro (e.g., LPS-stimulated RAW264.7 cells) and In Vivo Models

The anti-inflammatory properties of this compound and related compounds have been investigated using both in vitro and in vivo models. A widely used in vitro model is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line. nih.govresearchgate.netnih.govscispace.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response. nih.gov This model allows researchers to study the specific molecular mechanisms by which a compound exerts its anti-inflammatory effects.

In vivo studies have also been conducted to assess the anti-inflammatory potential of these compounds in a whole-organism context. For example, 4-hydroxycoumarin has been shown to reduce paw edema induced by carrageenan in animal models, a classic test for anti-inflammatory activity. mdpi.comnih.govresearchgate.net Additionally, fraxetin has been shown to attenuate hepatic fibrosis and reduce the expression of inflammatory markers in a rat model of liver fibrosis. caymanchem.com A zebrafish model has also been utilized to demonstrate the anti-inflammatory effects of related compounds, where they reduced the recruitment of inflammatory cells. frontiersin.orgresearchgate.net

Antioxidant Research Principles

Coumarins, as a class of compounds, are recognized for their antioxidant properties, which may contribute to their protective effects against oxidative stress. smolecule.com this compound, in particular, has been investigated for its antioxidant potential. smolecule.com

Research has shown that the antioxidant activity of coumarins is often attributed to their chemical structure, specifically the presence and position of hydroxyl groups. walisongo.ac.id These groups can donate a hydrogen atom to scavenge free radicals, thus neutralizing their damaging effects.

Elucidation of Free Radical Scavenging Mechanisms (Hydrogen Atom Transfer, Single Electron Transfer)

The antioxidant capacity of coumarin derivatives, including this compound, is fundamentally linked to their ability to neutralize free radicals. The primary mechanisms through which these compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). jmchemsci.comwalisongo.ac.id In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. jmchemsci.com The SET mechanism involves the transfer of an electron from the antioxidant to the radical species. walisongo.ac.id

Computational studies on hydroxycoumarins have elucidated the structural features that govern these mechanisms. The position of the hydroxyl (-OH) group on the coumarin scaffold is a critical determinant of antioxidant efficacy. walisongo.ac.id Research comparing different isomers indicates that the scavenging efficiency of hydroxycoumarins often follows the order: 7-Hydroxycoumarin > 4-Hydroxycoumarin > Coumarin. walisongo.ac.id This hierarchy is supported by computational analysis of their ionization potential (IP) and bond dissociation energy (BDE). For instance, 4-hydroxycoumarin has a higher ionization potential (190.04 kcal/mol) compared to 7-hydroxycoumarin (183.57 kcal/mol), suggesting it is less readily able to donate an electron in a SET process. walisongo.ac.id Consequently, while this compound possesses the necessary functional groups for radical scavenging, its activity via these mechanisms is considered moderate compared to other structural isomers. walisongo.ac.idresearchgate.net The antioxidant reaction can proceed through these pathways until a stable, non-radical product is formed. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Production and Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, lead to oxidative stress, a condition implicated in numerous pathologies, including cancer. ijmas.in Coumarins have demonstrated the ability to modulate ROS levels within biological systems. nih.govresearchgate.net Hydroxycoumarins, in particular, can act as potent ROS scavengers, thereby protecting cells from oxidative damage. ijmas.in This protective effect is crucial, as ROS can damage vital biomolecules such as lipids, proteins, and DNA. ijmas.in

Interestingly, the interaction of coumarins with ROS can be complex. While they typically function as antioxidants, some coumarins, especially at higher concentrations, can exhibit pro-oxidant properties. nih.gov This dual functionality allows them to selectively induce oxidative stress and trigger apoptosis in cancer cells, which often have a compromised antioxidant defense system. nih.gov Studies on derivatives of 4-hydroxycoumarin have shown they can modulate oxidative stress by influencing the production of ROS. nih.gov For example, some 3-arylcoumarin derivatives have been found to increase ROS production in A549 lung cancer cell lines, contributing to their cytotoxic effects. jocpr.com The stimulation of ROS production by coumarins can activate plant defense responses and is a mechanism being explored in agriculture. researchgate.net

In Vitro Antioxidant Activity Assessments (DPPH, ABTS, Metal Chelating Activity)

The antioxidant potential of coumarin derivatives is frequently evaluated using a battery of in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as metal chelation activity tests. nih.gov These assays provide quantitative measures of a compound's ability to neutralize synthetic radicals. For instance, unsubstituted 4-hydroxycoumarin has been reported to exhibit moderate scavenging activity against the DPPH radical, with a half-maximal effective concentration (EC50) of 3.8 mM. researchgate.net

Another important antioxidant mechanism for hydroxycoumarins is their ability to chelate metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). nih.gov By binding to these metal ions, the compounds prevent them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals (•OH) in biological systems. mdpi.com The metal-chelating capacity of chitosan-coumarin derivatives, for example, was found to be significant, with IC50 values for inhibiting the ferrozine-Fe²⁺ complex formation in the range of 0.02–0.04 mg/mL. mdpi.com While specific DPPH and ABTS assay data for this compound are not widely reported, the activity of related compounds provides valuable context.

| Compound | Assay | Activity (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin | DPPH | EC50 = 3.8 mM | researchgate.net |

| 7-Hydroxycoumarin (Umbelliferone) | DPPH | 59.6% inhibition @ 50 µg/mL | nih.gov |

| 7-Hydroxycoumarin (Umbelliferone) | ABTS | 68% scavenging | nih.gov |

| Coumarin-pyrazole carboxamide derivative | Iron Chelation | IC50 = 0.02–0.04 mg/mL | mdpi.com |

| Coumarin–serine hybrid | DPPH | IC50 = 28.23 µg/mL | nih.gov |

Anticancer Research Strategies

The potential of coumarin-based compounds as anticancer agents is an active area of investigation, with research focusing on their ability to induce programmed cell death, inhibit proliferation, and interfere with critical cancer-promoting signaling pathways.

Mechanisms of Apoptosis Induction in Cancer Cells

A key strategy in anticancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Coumarins have been shown to trigger apoptosis through multiple mechanisms. jocpr.comareeo.ac.ir A primary route is the mitochondrial pathway, where coumarins can destabilize the mitochondrial membrane, leading to the release of cytochrome c. nih.gov This event initiates a cascade of enzymatic reactions involving caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis. nih.govareeo.ac.ir

Furthermore, coumarins can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. spandidos-publications.com For example, studies on 7-hydroxycoumarin have shown it can inhibit the expression of the anti-apoptotic protein Bcl-2 while promoting the pro-apoptotic protein Bax. spandidos-publications.com Research on scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), a structural isomer of the title compound, demonstrated that it induces apoptosis by upregulating the tumor suppressor protein p53 and caspase-3, while downregulating factors like survivin and c-myc. spandidos-publications.com Derivatives of 4-hydroxycoumarin have also been reported to mediate cytotoxicity primarily through the induction of apoptosis in various carcinoma cell lines. nih.gov

Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation

Cancer is characterized by uncontrolled cell proliferation stemming from a dysregulated cell cycle. nih.gov Coumarin derivatives have been found to inhibit the growth of cancer cells by inducing cell cycle arrest at specific checkpoints, thereby preventing cell division. jocpr.commdpi.com This cytostatic effect has been observed in various cancer cell lines. bdpsjournal.org

For instance, a coumarin derivative synthesized using a 4-hydroxycoumarin precursor was shown to cause cell cycle arrest at the G2/M phase in HepG2 cancer cells. mdpi.com This arrest was associated with an increase in the pre-G1 population, indicative of apoptosis. mdpi.com Other coumarin derivatives have been shown to arrest the cell cycle at different phases; for example, scopoletin arrests prostate tumor cells at the G0/G1 and S phases, while 7-hydroxycoumarin induces a G1 phase arrest in lung carcinoma cells. bdpsjournal.org This ability to halt the cell cycle makes coumarins promising candidates for limiting the uncontrolled division of cancer cells. nih.gov

| Coumarin Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin derivative (8b) | HepG2 (Liver) | Arrest at G2/M phase | mdpi.com |

| Scopoletin | PC3 (Prostate) | Arrest at G0/G1 and S phases | bdpsjournal.org |

| 7-Hydroxycoumarin | A427 (Lung) | Arrest at G1 phase | nih.govbdpsjournal.org |

| Osthole (B1677514) | SMMC-7721 (Hepatoma) | Arrest at G2/M phase | jocpr.com |

| 6-chloro-4-(methoxyphenyl) coumarin | HeLa (Cervical) | Arrest at G2/M phase | nih.gov |

Disruption of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. frontiersin.org Targeting this pathway is therefore a major strategy in modern oncology. nih.gov Coumarins have emerged as potent inhibitors of this pro-survival pathway. nih.govmdpi.com

Research has demonstrated that certain coumarin derivatives can effectively suppress the phosphorylation, and thus the activation, of key components like PI3K and Akt. mdpi.com In one study, coumarin compounds, including one derived from a 4-hydroxycoumarin scaffold, were shown to inhibit the PI3K/Akt signaling pathway in both HL60 leukemia and HepG2 liver cancer cells. mdpi.com This inhibition was confirmed by Western blot analysis, which showed reduced levels of phosphorylated PI3K and Akt, and was linked to the downstream induction of apoptosis. mdpi.com Similarly, the natural coumarin osthole has been found to inhibit cancer cell proliferation by modulating the PI3K/Akt/mTOR pathway. nih.gov By disrupting this central oncogenic signaling cascade, coumarins can simultaneously inhibit cell growth, block survival signals, and promote programmed cell death. nih.govfrontiersin.org

Inhibition of Carbonic Anhydrase (CA IX, CA XII) as a Therapeutic Target

Recent research has identified coumarins as a novel class of carbonic anhydrase (CA) inhibitors. nih.gov The tumor-associated isoforms CA IX and CA XII are considered promising targets for cancer therapy due to their overexpression in various solid tumors, where they contribute to tumor acidification, proliferation, and progression. chemrxiv.org

Derivatives of 4-hydroxycoumarin have been investigated for their potential to selectively inhibit these cancer-related CA isoforms. While some coumarin-based compounds have shown potent and selective inhibition of CA IX and CA XII, specific data for this compound is still emerging. nih.govchemrxiv.org For instance, studies on related coumarinyl-substituted sulfonamides have demonstrated varied inhibition profiles. Some of these compounds effectively inhibited cytosolic CA isoforms (hCA I and II) but were less effective against the transmembrane, tumor-associated hCA IX and XII. nih.gov Conversely, other derivatives showed potent inhibition of the transmembrane isoforms. nih.gov

A study on coumarinamides revealed that the introduction of a methoxy (B1213986) group on the phenyl ring generally led to a decrease in inhibitory activity against both hCA IX and XII. mdpi.com However, a 4-methoxy substitution was an exception, recovering activity against hCA XII. mdpi.com These findings highlight the complex structure-activity relationships and the potential for developing highly selective inhibitors based on the coumarin scaffold. nih.govmdpi.com

Table 1: Carbonic Anhydrase Inhibition by Selected Coumarin Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-chloro-substituted coumarin benzenesulfonamide (B165840) 20a | hCA IX | 20.2 nM | mdpi.com |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA XII | 6.0 nM | mdpi.com |

| Sulfonamide-bearing coumarin 32a | hCA IX | 2.28 nM | mdpi.com |

| Sulfonamide-bearing coumarin 32a | hCA XII | 0.54 nM | mdpi.com |

| Coumarinyl-substituted sulfonamide 5 | hCA IX | 5.9 nM | nih.gov |

| Coumarinyl-substituted sulfonamide 5 | hCA XII | 14.2 nM | nih.gov |

Modulation of Immune System Response to Malignant Cells

The immune system's ability to recognize and eliminate malignant cells is a critical aspect of cancer defense. addgene.org However, tumors can develop mechanisms to evade immune surveillance and create an immunosuppressive microenvironment. addgene.orgnih.gov This involves generating inhibitory signals that suppress the function of effector T cells, which are crucial for attacking cancer cells. addgene.orgnih.gov

Therapeutic strategies are being developed to counteract this tumor-induced immune suppression. nih.gov These approaches aim to block the inhibitory pathways and restore the anti-tumor immune response. nih.gov The potential for natural compounds to modulate the immune system is an active area of research. While the direct effects of this compound on the immune response to malignant cells are not yet fully elucidated, the broader class of coumarins has been noted for its immunoregulatory properties. researchgate.net The ability of the immune system to adapt and maintain memory suggests that immunotherapies could offer long-lasting protection against cancer recurrence. weforum.org Further investigation is needed to determine if this compound can specifically enhance the immune system's ability to target and destroy cancer cells.

Reversal of Multidrug Resistance (MDR) in Tumor Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in tumor cells, often mediated by the overexpression of P-glycoprotein (P-gp). researchmap.jp This protein actively pumps chemotherapy drugs out of the cancer cells, reducing their effectiveness. researchmap.jp

Research has explored coumarin derivatives as potential MDR modulators. researchmap.jpnih.gov A study involving 44 different coumarins found that 14 of them could moderately reverse MDR in tumor cells. nih.govresearchgate.net The most effective compound identified in this study was 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin, which demonstrated a potency comparable to the known MDR modulator verapamil. researchmap.jpnih.govresearchgate.net This highlights the potential of coumarins, including those with a methoxy group, to act as effective MDR reversal agents with potentially low toxicity to normal cells. researchmap.jpnih.gov The development of such agents could significantly improve the outcomes of chemotherapy. frontiersin.org

Cytotoxicity Evaluations against Diverse Human Malignancies

Numerous studies have evaluated the cytotoxic effects of coumarin derivatives against various human cancer cell lines. researchgate.netui.ac.id These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, making them promising candidates for the development of new anticancer drugs. researchgate.net

For example, a series of 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivatives were synthesized and tested against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines. dovepress.com Several of these compounds showed potent cytotoxicity, with one derivative exhibiting IC₅₀ values in the range of 6.1–9.2 µM and demonstrating selective toxicity to liver cancer cells. dovepress.com

Another study on a naturally occurring coumarin, benjaminin, showed cytotoxic effects against leukemia (K562), stomach (SNU-1), liver (Hep-G2), and lung (NCI-H23) cancer cells, with the strongest inhibition observed against SNU-1 cells (IC₅₀ value of 70.42 μM). ui.ac.id While many coumarins exhibit cytotoxic properties, some have been noted for their tumor-specific cytotoxicity, showing higher toxicity towards tumor cells compared to normal cells. researchmap.jpnih.gov

Table 2: Cytotoxicity of Selected Coumarin Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-methoxy-substituted derivative 12e | HEPG-2 (Liver) | 6.1 | dovepress.com |

| 4-methoxy-substituted derivative 12e | SGC-7901 (Gastric) | 9.2 | dovepress.com |

| 4-methoxy-substituted derivative 12e | LS174T (Colon) | 7.5 | dovepress.com |

| Benjaminin | SNU-1 (Stomach) | 70.42 | ui.ac.id |

| Benjaminin | Hep-G2 (Liver) | 109.65 | ui.ac.id |

| Benjaminin | K562 (Leukemia) | 150.72 | ui.ac.id |

| Benjaminin | NCI-H23 (Lung) | 160.42 | ui.ac.id |

| Compound 13 | HeLa (Cervical) | 8.0 | researchgate.net |

Antimicrobial Research Focus

Antibacterial Activity and Underlying Mechanisms

Coumarin derivatives are recognized for their significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. samipubco.comscielo.br The antibacterial efficacy of coumarins is often influenced by the type and position of substituents on the coumarin ring. nih.gov

Specifically, the presence of a methoxy group on the coumarin skeleton has been associated with antimicrobial activity. researchgate.net For example, 7-methoxycoumarin (B196161) and 6,7-dimethoxycoumarin have demonstrated inhibitory effects against various foodborne pathogens. researchgate.net Studies on hydroxycoumarins have shown that hydroxylation at certain positions, such as C-6, C-7, or C-8, can significantly enhance antibacterial activity against pathogens like Ralstonia solanacearum. nih.gov

The proposed mechanisms of antibacterial action for hydroxycoumarins include the mechanical destruction of the bacterial cell membrane and the inhibition of biofilm formation. nih.gov Transmission electron microscopy has revealed that these compounds can cause irreversible damage to the cell membrane of bacteria. nih.gov Furthermore, hydroxycoumarins have been shown to significantly reduce biofilm formation, which is a key factor in bacterial virulence and resistance. nih.gov

Antifungal Activity Investigations

In addition to their antibacterial effects, coumarins have also been investigated for their antifungal activity against various fungal species. samipubco.comjmchemsci.com The structural features of coumarins play a crucial role in their antifungal potential. researchgate.net

Derivatives of 4-hydroxycoumarin have shown promise as antifungal agents. samipubco.com For instance, 4-methoxycoumarin (B1363122) has been reported to exhibit concentration-dependent antifungal efficacy. mdpi.com Research on pavietin, a prenylated coumarin, demonstrated significant antifungal activity against Guignardia aesculi, a major fungal parasite of Aesculus species. acs.org Another study found that 6-methylcoumarin had a strong inhibitory effect on the mycelial growth and spore germination of Valsa mali, a plant pathogenic fungus. mdpi.com These findings underscore the potential of coumarin derivatives, including those with methoxy substitutions, in the development of new antifungal treatments. samipubco.commdpi.com

Efficacy Against Specific Foodborne Pathogens

Studies have investigated the antimicrobial effects of 7-hydroxy-6-methoxycoumarin and its analogues against several foodborne pathogens. nih.gov Research has demonstrated that coumarins containing a methoxy functional group, including 7-hydroxy-6-methoxycoumarin, exhibit notable antimicrobial activity against pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. nih.govscience.gov The mechanism of this antimicrobial action is linked to the loss of cell membrane integrity in the pathogens. nih.gov The presence of a methoxy group on the coumarin skeleton appears to be a key factor for this activity, as related compounds with only a hydroxyl group showed no antimicrobial effects. nih.gov

Further research into phenolic compounds with coumarin moieties has also shown potential in combating foodborne microorganisms, particularly in the inhibition of biofilm formation by Staphylococcus aureus and Bacillus cereus. mdpi.com

Table 1: Antimicrobial Activity of 7-Hydroxy-6-methoxycoumarin and Analogues

| Pathogen | Antimicrobial Effect |

| Escherichia coli | Notable Activity nih.govscience.gov |

| Bacillus cereus | Notable Activity nih.govscience.gov |

| Staphylococcus intermedius | Notable Activity nih.govscience.gov |

| Listeria monocytogenes | Notable Activity nih.govscience.gov |

Antimalarial Activity Studies

The potential of coumarin derivatives as antimalarial agents has been an area of active research. While some coumarins have shown promise, studies on 7-hydroxy-6-methoxycoumarin, also known as scopoletin, have indicated a lack of significant antiplasmodial activity in vitro. dovepress.com This is attributed to the absence of a hydroxyl group at the C-8 position of the coumarin structure. dovepress.com

However, other research has focused on synthesizing novel coumarin-based compounds with potential antimalarial properties. For instance, a series of sulfonamide-attached coumarin- nih.govsmolecule.comresearchgate.net-triazoles, derived from 4-hydroxycoumarin and 7-hydroxycoumarin, have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Several of these synthesized compounds displayed significant activity. The global effort to find new antimalarial drugs continues to explore various natural and synthetic compounds, including those derived from coumarins, due to increasing drug resistance. ekb.egmdpi.com

Antiviral Activity Investigations

Coumarin derivatives have been investigated for their potential antiviral activities. researchgate.net Specifically, some coumarins have been identified as inhibitors of the influenza A virus. unitus.it Research has shown that highly oxidized coumarin derivatives, particularly those with a pyrogallol (B1678534) moiety, are effective antioxidants and exhibit antiviral activity against the influenza A/PR8/H1N1 virus. unitus.it This antiviral action may be linked to the regulation of the cell's internal redox potential. unitus.it

Furthermore, various coumarin derivatives have been explored for their anti-HIV activity. mdpi.com Studies have identified several methoxy- and hydroxy-derivatives of coumarin with moderate antiviral effects against HIV. mdpi.com The anti-inflammatory properties of coumarins are also of interest in the context of viral infections. mdpi.comnih.govnih.gov

Anti-diabetic Activity Research

Coumarins and their derivatives are being explored for their potential as anti-diabetic agents. nih.gov These compounds have shown promise in several in vitro and in vivo models by potentially reducing glucose absorption, increasing insulin (B600854) levels, enhancing cellular glucose uptake, or decreasing gluconeogenesis. nih.gov Some coumarins also exhibit antioxidant properties and can reduce the glycation of peptides in diabetic animal models. nih.gov

Specifically, compounds like 4-hydroxyisoleucine (B15566) and its derivatives have demonstrated non-insulin-dependent antidiabetic effects by inhibiting enzymes such as α-glucosidase and α-amylase. explorationpub.com While direct research on this compound's anti-diabetic activity is ongoing, the broader class of coumarins shows significant potential in the management of diabetes. mdpi.com

Research on Melanogenesis Modulation and Pigmentation Effects

The influence of coumarin derivatives on melanogenesis, the process of melanin (B1238610) production, has been a subject of scientific inquiry, particularly for its implications in cosmetics and treatments for pigmentation disorders. smolecule.com Studies have investigated the effects of various coumarin derivatives on melanin synthesis in melanoma cell lines. researchgate.netresearchgate.netgrafiati.com

Research on 7-hydroxy coumarin derivatives, including 7-hydroxy-6-methoxycoumarin, has explored their potential to modulate melanogenesis. nih.gov One study found that among several 7-hydroxy coumarin derivatives, 7-hydroxy-4-methylcoumarin significantly stimulated melanin production and intracellular tyrosinase activity. nih.gov In contrast, another study indicated that 6-methylcoumarin was the most effective at increasing melanin synthesis in a concentration-dependent manner, while 4-hydroxy-6-methylcoumarin (B576822) did not show a significant effect. researchgate.netgrafiati.com These findings suggest that the specific structure of the coumarin derivative plays a crucial role in its effect on pigmentation. researchgate.netresearchgate.netgrafiati.comnih.gov

Table 2: Effect of Coumarin Derivatives on Melanogenesis

| Compound | Effect on Melanin Synthesis |

| 6-methylcoumarin | Significant Increase researchgate.netgrafiati.com |

| 7-hydroxy-4-methylcoumarin | Significant Stimulation nih.gov |

| 4-hydroxy-6-methylcoumarin | No Significant Effect researchgate.netgrafiati.com |

| 7-hydroxy-6-methoxycoumarin | Investigated, but less effective than others nih.gov |

Studies on Synergistic Effects with Established Therapeutic Agents

Research has begun to explore the potential for this compound and other coumarin derivatives to act synergistically with existing therapeutic agents. smolecule.com This approach aims to enhance the efficacy of treatments or reduce side effects. For example, the combination of antimitotic coumarins with chemotherapeutic agents like taxol has been studied for its potential to create a synergistic inhibition of cell division in cancer treatment. conicet.gov.ar However, the effectiveness of such combinations can vary, as some studies have shown that certain coumarins, like dicoumarol, may not have the expected stabilizing effect on microtubules in carcinoma cells. conicet.gov.ar

The anti-inflammatory properties of coumarins also suggest potential synergistic applications. smolecule.com By modulating inflammatory pathways, these compounds could potentially enhance the effectiveness of other drugs used to treat inflammatory diseases. smolecule.com Further research is needed to fully understand the interaction of this compound with other therapeutic agents and to identify promising synergistic combinations. nih.gov

Structure Activity Relationship Sar Studies of 4 Hydroxy 6 Methoxycoumarin and Analogs

Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Potency

The positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the coumarin (B35378) ring system significantly dictates the biological and pharmacological properties of the resulting compounds. nih.govconicet.gov.ar For instance, the presence of a hydroxyl group on the benzene (B151609) ring generally enhances antioxidant activity more effectively than when it is located on the pyrone ring. walisongo.ac.id This is exemplified by the superior hydroxyl radical scavenging ability of 7-hydroxycoumarin compared to 4-hydroxycoumarin (B602359). walisongo.ac.id

Computational studies have further illuminated these relationships. The antioxidant activity of hydroxycoumarins correlates with their ionization potential (IP) and bond dissociation energy (BDE). 7-Hydroxycoumarin exhibits a lower IP (183.57 kcal/mol) than 4-hydroxycoumarin (190.04 kcal/mol), indicating it can more readily donate electrons to neutralize reactive oxygen species (ROS). walisongo.ac.id

The introduction of a methoxy group can also modulate activity. While both hydroxyl and methoxy groups are electron-donating, the methoxy group often exhibits a stronger positive resonance effect, which can enhance antioxidant capacity. walisongo.ac.id For example, 7-methoxycoumarin (B196161) has demonstrated greater hydroxyl radical scavenging ability than 7-hydroxycoumarin. walisongo.ac.id However, the interplay between these groups is complex. In some instances, methylation of hydroxyl groups can reduce certain biological activities. For example, methylation of the 6-OH group in some coumarins has been shown to decrease their pro-apoptotic activity.

In the context of anti-inflammatory activity, the 4-hydroxy moiety appears to be influential in the inhibition of nitric oxide (NO) production. nih.gov However, studies comparing 4-hydroxy-6-methoxycoumarin and 4-hydroxy-7-methoxycoumarin (B561722) suggest that the specific position of the methoxy group on the benzene ring (at carbon 6 or 7) has a minimal effect on the inhibition of NO production. nih.gov

| Compound | Key Substituents | Observed Biological Potency |

| 7-Hydroxycoumarin | 7-OH | Stronger hydroxyl radical scavenger than 4-hydroxycoumarin. walisongo.ac.id |

| 4-Hydroxycoumarin | 4-OH | Weaker hydroxyl radical scavenger than 7-hydroxycoumarin. walisongo.ac.id Shows weak xanthine (B1682287) oxidase inhibition. nih.gov |

| 7-Methoxycoumarin | 7-OCH3 | Superior hydroxyl radical scavenger compared to 7-hydroxycoumarin and 7-methylcoumarin. walisongo.ac.id |

| This compound | 4-OH, 6-OCH3 | Exhibits anti-inflammatory and antioxidant properties. nih.govsmolecule.com |

| 4-Hydroxy-7-methoxycoumarin | 4-OH, 7-OCH3 | Shows anti-inflammatory effects by reducing NO and PGE2 production. nih.gov |

| Esculetin (B1671247) (6,7-dihydroxycoumarin) | 6-OH, 7-OH | Potent xanthine oxidase inhibitor and demonstrates significant antiproliferative effects. nih.govnih.gov |

| Scopoletin (B1681571) (6-methoxy-7-hydroxycoumarin) | 6-OCH3, 7-OH | Reduced xanthine oxidase inhibitory effect compared to esculetin. nih.gov |

Influence of Substituents on the Pyron and Benzene Rings

Substitutions on both the pyrone and benzene rings of the coumarin nucleus play a critical role in defining the biological activity profile of the derivatives. innovareacademics.in Generally, substitutions on the benzene ring have a more pronounced impact on antioxidant activity compared to those on the pyrone ring. walisongo.ac.id

Benzene Ring Substitutions:

Electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) tend to enhance antioxidant activity. walisongo.ac.id The presence of two adjacent phenolic hydroxyl groups is a significant factor for pro-apoptotic activity in some cancer cell lines.

Electron-withdrawing groups , such as a formyl group (-CHO), can decrease antioxidant potential. walisongo.ac.id

The position of substituents is crucial. For example, coumarins with two hydroxyl groups at the ortho position (e.g., 6,7-dihydroxy-4-methylcoumarin) can act as pro-oxidants, while those with meta or para positioning (e.g., 5,7-dihydroxy-4-methylcoumarin) function as hydroxyl radical scavengers. walisongo.ac.id

In terms of anticancer activity, the presence of a catechol (dihydroxy) group on the coumarin, as seen in 6,7-dihydroxycoumarin, is important for Mcl-1 inhibitory activity. nih.gov

Pyrone Ring Substitutions:

A hydroxyl group at the C-4 position is a key structural feature for the anticoagulant activity of compounds like warfarin (B611796). conicet.gov.ar

Substituents at the C-4 position can also influence other activities. For instance, the introduction of a methyl group at C-4 in 7-hydroxycoumarin reduces its xanthine oxidase inhibitory activity, but the extent of reduction depends on the nature of the substituent. nih.gov

The introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance Mcl-1 inhibitory capacity, suggesting its potential in cancer treatment. nih.gov Conversely, a hydrophilic group in this position is detrimental to this activity. nih.gov

Substitutions at the C-3 position are also significant. For example, a 3-phenyl group can confer strong anti-HIV and antioxidant effects. nih.gov

Correlation between Structural Features and Specific Biological Activities (e.g., Antioxidant, Anti-inflammatory, Anticancer)

The specific arrangement of functional groups on the this compound scaffold and its analogs directly correlates with their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity: The antioxidant capacity of coumarins is heavily influenced by the presence and position of hydroxyl and methoxy groups. walisongo.ac.id Electron-donating groups on the benzene ring generally increase antioxidant potential. walisongo.ac.id For example, biscoumarin analogues with an electron-donating methoxy or hydroxyl group at the para-position of a phenylmethylene bridge exhibit maximum DPPH radical scavenging activity. tjpr.org In contrast, a methoxy group can sometimes reduce antioxidant activity by removing electrons. mdpi.com

Anti-inflammatory Activity: 4-Hydroxycoumarin derivatives have demonstrated notable anti-inflammatory effects. nih.gov For example, 4-hydroxy-7-methoxycoumarin inhibits inflammation in macrophages by suppressing the NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com The 4-hydroxy group is considered an important structural element for this activity.

Anticancer Activity: The anticancer potential of coumarins is also closely tied to their substitution patterns.

The 6,7-dihydroxy moiety has been identified as crucial for the antiproliferative activity of some coumarin derivatives. researchgate.net

Esculetin (6,7-dihydroxycoumarin) shows a strong antiproliferative effect on various carcinoma cell lines. nih.gov

The introduction of a 2-hydroxyethyl group at the C-3 position of 6-hydroxy-7-methoxy-4-methylcoumarin resulted in a compound with potent multidrug resistance (MDR) reversal activity, comparable to verapamil, without significant toxicity to normal cells. researchmap.jp

Conversely, polar substituents like ester and alcohol groups at the C-3 and/or C-4 positions can be unfavorable for cytotoxicity against some tumor cell lines. researchmap.jp

| Structural Feature | Associated Biological Activity | Example Compound(s) |

| 7-OH group | Antioxidant (hydroxyl radical scavenging) walisongo.ac.id | 7-Hydroxycoumarin |

| 4-OH group | Anti-inflammatory nih.gov, Anticoagulant conicet.gov.ar | 4-Hydroxycoumarin, 4-Hydroxy-7-methoxycoumarin |

| 6,7-dihydroxy moiety | Anticancer (antiproliferative) researchgate.net, Mcl-1 inhibition nih.gov | Esculetin (6,7-dihydroxycoumarin) |

| C-3 (2-hydroxyethyl) group on a 6-OH, 7-OCH3, 4-CH3 coumarin | Multidrug Resistance (MDR) reversal researchmap.jp | 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin |

| Hydrophobic, electron-withdrawing group at C-4 of a 6,7-dihydroxycoumarin | Enhanced Mcl-1 inhibition (anticancer) nih.gov | 4-trifluoromethyl-6,7-dihydroxycoumarin |

Comparative Analysis with Other Hydroxycoumarin and Methoxycoumarin Analogs

A comparative analysis of this compound with other hydroxy- and methoxycoumarin analogs reveals key structural determinants of biological activity.

In terms of antioxidant activity, a computational study ranked the hydroxyl radical scavenging ability as follows: 7-Methoxycoumarin > 7-Hydroxycoumarin > 7-Methylcoumarin > 4-Hydroxycoumarin. walisongo.ac.id This highlights the superior effect of a methoxy group at the 7-position and the generally greater activity associated with substitutions on the benzene ring compared to the pyrone ring. walisongo.ac.id

For xanthine oxidase inhibition, 7-hydroxycoumarin is a more potent inhibitor than 4-hydroxycoumarin. nih.gov The addition of a second hydroxyl group at the 6-position, as in esculetin (6,7-dihydroxycoumarin), further enhances this inhibitory activity. nih.gov However, methylation of this 6-hydroxyl group to a methoxy group, as in scopoletin (7-hydroxy-6-methoxycoumarin), reduces the inhibitory effect. nih.gov

Regarding anti-inflammatory properties, both this compound and 4-hydroxy-7-methoxycoumarin have shown the ability to reduce nitric oxide production in activated macrophages, with the position of the methoxy group (C6 vs. C7) having a relatively minor influence on this specific activity. nih.gov

In the context of anticancer activity, while 4-hydroxycoumarin itself has some antiproliferative effects, derivatives with a 6,7-dihydroxy substitution, like esculetin, often exhibit stronger activity. nih.govresearchgate.net The introduction of a methoxy group can modulate this activity; for instance, 6-hydroxy-7-methoxycoumarin derivatives have shown cytotoxicity against certain tumor cell lines. researchmap.jp

This comparative analysis underscores that while the core coumarin structure provides a foundation for biological activity, the specific type, number, and position of hydroxyl and methoxy substituents are critical in fine-tuning the potency and selectivity for various therapeutic targets.

Computational and Theoretical Investigations

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking simulations are a cornerstone in computational drug discovery, offering insights into the binding mechanisms of ligands with their biological targets. For 4-hydroxy-6-methoxycoumarin and its derivatives, these studies have been instrumental in predicting their potential as therapeutic agents by evaluating their binding affinities and interaction patterns with various protein receptors.

For instance, derivatives of 4-hydroxycoumarin (B602359) have been the subject of molecular docking studies to explore their potential as inhibitors of enzymes like HIV-1 protease. researchgate.net These computational analyses have successfully predicted the antiprotease activity of certain derivatives, highlighting the crucial role of functional groups in forming hydrogen bonds with the active site of the enzyme. researchgate.net Specifically, the hydroxyl group of the coumarin (B35378) scaffold is often identified as a key player in these interactions.

In the context of antiviral research, molecular docking has been employed to investigate the interaction of 4-hydroxycoumarin derivatives with the main protease of SARS-CoV-2 (COVID-19). sysrevpharm.org These studies aim to identify potential inhibitors by calculating the binding energy and analyzing the interactions between the ligand and the amino acid residues of the viral enzyme. sysrevpharm.org

Furthermore, molecular docking has been utilized to probe the binding of coumarin derivatives to monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. researchgate.net Such studies have revealed that specific substitutions on the coumarin ring can significantly influence the binding affinity. For example, a π–π stacking interaction between the phenyl ring of a 3-phenylcoumarin (B1362560) derivative and a tyrosine residue in the active site of MAO-B has been observed. researchgate.net Similarly, hydrogen bond interactions with cysteine residues are also deemed important for ligand binding. researchgate.net

The table below summarizes findings from various molecular docking studies on 4-hydroxycoumarin derivatives, showcasing the target protein, the nature of the interaction, and the predicted activity.

| Target Protein | Key Interacting Residues | Predicted Activity |

| HIV-1 Protease | Amino acids in the active site | Antiprotease |

| COVID-19 Main Protease (6LU7) | Amino acids in the active site | Antiviral |

| Monoamine Oxidase B (MAO-B) | CYS 172, ILE 199, TYR 326 | MAO-B Inhibition |

| Cyclooxygenase (COX-1, COX-2) | Amino acids in the active site | Anti-inflammatory |

These examples underscore the power of molecular docking in rationalizing the biological activities of 4-hydroxycoumarin derivatives and guiding the design of new, more potent compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity